N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE is a complex organic compound with the molecular formula C38H38N2O6. This compound is part of a class of chemicals known for their unique structural properties and potential applications in various scientific fields. It is characterized by the presence of anthracene and benzamide groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 9,10-dioxo-9,10-dihydroanthracene with 4-(pentyloxy)benzoyl chloride in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-(pentyloxy)benzamide under controlled conditions to yield the final compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis often involves standard organic synthesis techniques such as refluxing, purification by column chromatography, and recrystallization.
Analyse Chemischer Reaktionen
N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The benzamide and anthracene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .
Wissenschaftliche Forschungsanwendungen
N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE include other anthracene derivatives and benzamides. For example:
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares the anthracene core but differs in the substituent groups, leading to different chemical and biological properties.
2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)thiazoles: These compounds also contain the anthracene moiety but are modified with thiazole groups, which can alter their reactivity and applications.
Eigenschaften
Molekularformel |
C38H38N2O6 |
---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
N-[9,10-dioxo-4-[(4-pentoxybenzoyl)amino]anthracen-1-yl]-4-pentoxybenzamide |
InChI |
InChI=1S/C38H38N2O6/c1-3-5-9-23-45-27-17-13-25(14-18-27)37(43)39-31-21-22-32(34-33(31)35(41)29-11-7-8-12-30(29)36(34)42)40-38(44)26-15-19-28(20-16-26)46-24-10-6-4-2/h7-8,11-22H,3-6,9-10,23-24H2,1-2H3,(H,39,43)(H,40,44) |
InChI-Schlüssel |
KGWZPLMKEUGGHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OCCCCC)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.